molecular formula C9H7Cl2NO3 B6168753 2,6-dichloro-4-acetamidobenzoic acid CAS No. 773100-78-0

2,6-dichloro-4-acetamidobenzoic acid

Cat. No.: B6168753
CAS No.: 773100-78-0
M. Wt: 248.1
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Description

2,6-Dichloro-4-acetamidobenzoic acid is an organic compound with the molecular formula C9H7Cl2NO3 and a molecular weight of 248.06 g/mol . It is a derivative of benzoic acid, featuring two chlorine atoms and an acetamido group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-acetamidobenzoic acid typically involves the chlorination of 4-acetamidobenzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:

    Chlorination: 4-acetamidobenzoic acid is treated with chlorine gas in the presence of iron(III) chloride as a catalyst.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being released for commercial use.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-acetamidobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The acetamido group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or other oxidized forms.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2,6-Dichloro-4-acetamidobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-acetamidobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic Acid: A precursor in the synthesis of 2,6-dichloro-4-acetamidobenzoic acid, lacking the chlorine atoms.

    2,4-Dichlorobenzoic Acid: Similar structure but with chlorine atoms at different positions on the benzene ring.

    2,6-Dichlorobenzoic Acid: Lacks the acetamido group, making it less versatile in certain applications.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and an acetamido group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

773100-78-0

Molecular Formula

C9H7Cl2NO3

Molecular Weight

248.1

Purity

0

Origin of Product

United States

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